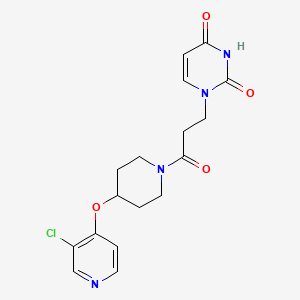![molecular formula C11H9F3N4O B2615951 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 866132-65-2](/img/structure/B2615951.png)
6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (HTPPC) is a pyrazolopyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HTPPC has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The following paper will discuss the synthesis method of HTPPC, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is not fully understood, but it has been proposed that the compound exerts its biological activities by inhibiting specific enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory mediators. The compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Moreover, this compound has been found to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. The compound has also been shown to inhibit the replication of influenza and herpes simplex virus by blocking viral entry and replication.
実験室実験の利点と制限
6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several advantages and limitations for lab experiments. The compound is easy to synthesize and has good stability, making it suitable for various biological assays. This compound has also been found to exhibit low toxicity, making it a promising candidate for drug development. However, the compound has poor solubility in aqueous solutions, which may limit its use in some assays. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not fully understood.
将来の方向性
There are several future directions for the research on 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Further studies are needed to elucidate the exact mechanism of action of the compound and its potential therapeutic applications. Moreover, the pharmacokinetic properties of this compound need to be studied in vivo to determine its suitability for drug development. The use of this compound in combination with other compounds should also be explored to enhance its biological activities. Additionally, the development of novel synthetic methods for this compound may lead to the discovery of more potent analogs with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a pyrazolopyrimidine derivative that exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound is easy to synthesize and has good stability, making it suitable for various biological assays. However, the compound has poor solubility in aqueous solutions and its pharmacokinetic properties are not fully understood. Further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves the reaction of 5-amino-3-trifluoromethylpyrazole with ethyl cyanoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound in good yield. The synthesis method of this compound has been reported in various research articles, and the compound has been synthesized using different methods, including microwave-assisted synthesis and solvent-free synthesis.
科学的研究の応用
6-(3-Hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound has been found to exhibit anti-viral properties by inhibiting the replication of various viruses, including influenza and herpes simplex virus.
特性
IUPAC Name |
6-(3-hydroxypropyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)9-7(2-1-3-19)6-18-10(17-9)8(4-15)5-16-18/h5-6,19H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMKOPJXKUWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC2=C(C=NN21)C#N)C(F)(F)F)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


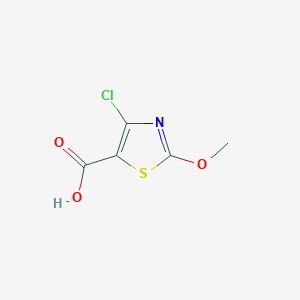
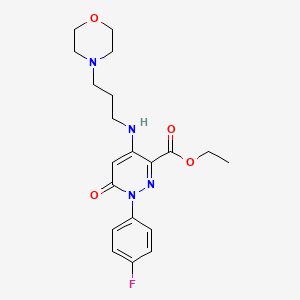
![(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2615873.png)

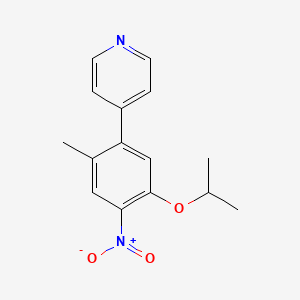
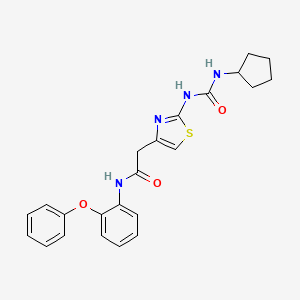
![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2615879.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(4-fluorophenyl)-N-methylmethanesulfonamide](/img/structure/B2615881.png)
![1-((3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2615882.png)
![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2615887.png)
